molecular formula C21H26N4O3S B2724554 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2320824-79-9

3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2724554
CAS No.: 2320824-79-9
M. Wt: 414.52
InChI Key: FKKKSXLUQGDOPA-UHFFFAOYSA-N
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Description

The compound 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane is a complex organic molecule that features a bicyclic structure with a pyrazole ring and a pyrrolidine sulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, followed by functional group modifications to introduce the azabicyclo[3.2.1]octane core.

    Pyrazole Ring Introduction: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a suitable diketone.

    Attachment of the Pyrrolidine Sulfonyl Phenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated synthesis platforms for the multi-step process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding pockets, while the pyrazole and pyrrolidine groups can form hydrogen bonds and other interactions with the target. This can lead to inhibition or activation of the target, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(methylsulfonyl)phenyl)methanone
  • ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(ethylsulfonyl)phenyl)methanone

Uniqueness

The presence of the pyrrolidine sulfonyl group in 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane distinguishes it from similar compounds, potentially offering unique binding properties and reactivity.

Properties

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c26-21(16-4-8-20(9-5-16)29(27,28)23-11-1-2-12-23)25-17-6-7-18(25)15-19(14-17)24-13-3-10-22-24/h3-5,8-10,13,17-19H,1-2,6-7,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKKSXLUQGDOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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